2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate is synthesized by reacting ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide in the presence of potassium carbonate and dimethylformamide . The final compound is obtained by further functionalization and purification steps.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: This compound is a precursor in the synthesis of 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide.
2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid:
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase II and potential anticancer activity set it apart from other similar compounds.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[3-formyl-4-(2-methylpropoxy)phenyl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-11(2)10-23-15-7-6-13(8-14(15)9-21)17-19-12(3)16(24-17)18(22)20(4)5/h6-9,11H,10H2,1-5H3 |
InChI Key |
QTUURZAFIAGQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.